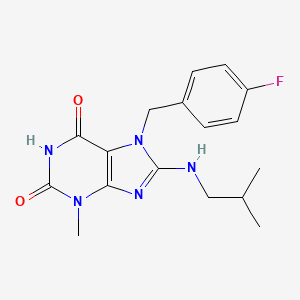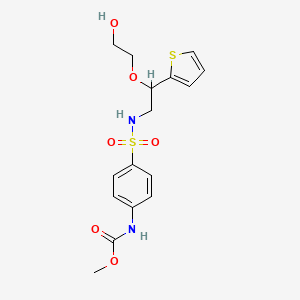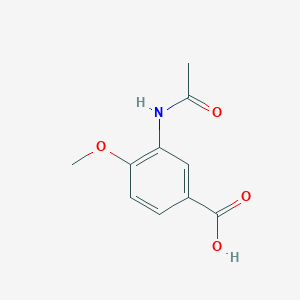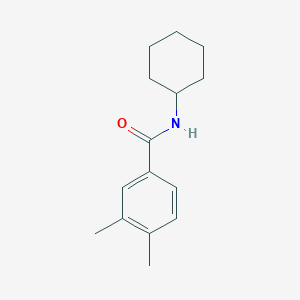
2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide is a compound that features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide, typically involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing . Another approach is the Paternò−Büchi [2+2] photochemical cycloaddition, which forms the oxetane ring by reacting an alkene with a carbonyl compound under UV light .
Industrial Production Methods
Industrial production of oxetane derivatives often involves the use of high-yield cyclization reactions and efficient purification techniques. The reaction conditions are optimized to ensure high selectivity and yield, often involving the use of catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different functionalized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxetane ring.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-oxetanemethanol: Another oxetane derivative with similar structural properties.
3,3-Bis(azidomethyl)oxetane: Known for its use in energetic materials.
Paclitaxel: A natural product containing an oxetane ring, used in cancer treatment.
Uniqueness
Its combination of an oxetane ring with a hydroxyacetimidamide moiety makes it a versatile compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXWHKBWUYUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2512237.png)
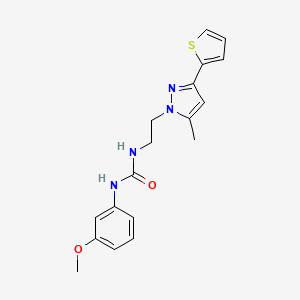
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2512239.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2512240.png)

![methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2512246.png)

